molecular formula C23H18N4O4 B10868673 2-Hydroxy-N'~1~-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]benzohydrazide

2-Hydroxy-N'~1~-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]benzohydrazide

Cat. No.: B10868673
M. Wt: 414.4 g/mol
InChI Key: BDURRGDCFQTHJO-UHFFFAOYSA-N
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Description

2-Hydroxy-N’~1~-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]benzohydrazide is a complex organic compound that features a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N’~1~-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]benzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with 4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N’~1~-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the phthalazinone moiety can be reduced to alcohols.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-Hydroxy-N’~1~-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N’~1~-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzohydrazide: A simpler analog with similar functional groups.

    4-(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl chloride: A precursor in the synthesis of the target compound.

    Phthalazinone derivatives: Compounds with similar structural motifs and potential biological activities.

Uniqueness

2-Hydroxy-N’~1~-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]benzohydrazide is unique due to its combination of a phthalazinone moiety with a benzohydrazide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

2-hydroxy-N'-[4-(3-methyl-4-oxophthalazin-1-yl)benzoyl]benzohydrazide

InChI

InChI=1S/C23H18N4O4/c1-27-23(31)17-7-3-2-6-16(17)20(26-27)14-10-12-15(13-11-14)21(29)24-25-22(30)18-8-4-5-9-19(18)28/h2-13,28H,1H3,(H,24,29)(H,25,30)

InChI Key

BDURRGDCFQTHJO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=CC=C4O

Origin of Product

United States

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